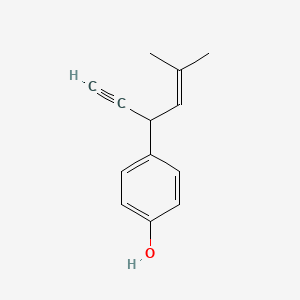

alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol

Description

Properties

CAS No. |

63141-79-7 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

4-(5-methylhex-4-en-1-yn-3-yl)phenol |

InChI |

InChI=1S/C13H14O/c1-4-11(9-10(2)3)12-5-7-13(14)8-6-12/h1,5-9,11,14H,2-3H3 |

InChI Key |

JOMYANSJBFOTPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(C#C)C1=CC=C(C=C1)O)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The compound can be retrosynthetically disconnected into three fragments:

- The p-cresol aromatic core,

- The alpha-ethynyl substituent,

- The 2,2-dimethylvinyl substituent.

A plausible synthetic route involves:

- Starting from p-cresol,

- Introducing the alpha-ethynyl group via an alkylation or Sonogashira coupling,

- Installing the 2,2-dimethylvinyl group through a vinylation reaction or via a suitable precursor such as an isoprenyl derivative.

Key Reactions Involved

- Sonogashira Coupling: For introducing the ethynyl group onto an aromatic or aliphatic position.

- Vinylation: Using vinyl Grignard or vinyl lithium reagents to install vinyl substituents.

- Alkylation: To introduce methyl groups or protect phenolic hydroxyls.

- Protection/Deprotection: Phenol protection may be required to prevent side reactions.

Detailed Preparation Methods

Starting Material Preparation: p-Cresol Functionalization

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | p-Cresol | Starting aromatic compound | Commercially available |

| 2 | Protection with methyl iodide and base (e.g., K2CO3) | Protect phenol as methyl ether if needed | Avoids phenol reactivity |

Introduction of Ethynyl Group

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 3 | Bromination at alpha position (e.g., NBS) | Introduce bromine as leaving group | Selective bromination required |

| 4 | Sonogashira coupling: terminal alkyne + Pd(0), CuI catalyst, base (e.g., Et3N) | Replace bromine with ethynyl group | Mild conditions preserve other groups |

Installation of 2,2-Dimethylvinyl Group

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 5 | Vinyl Grignard or vinyl lithium reagent | Add vinyl group at alpha position | Requires low temperature and inert atmosphere |

| 6 | Methylation using methyl iodide or methyl triflate | Install two methyl groups at vinyl carbon | Steric hindrance may affect yield |

Final Deprotection and Purification

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 7 | Acidic or basic hydrolysis | Remove phenol protecting group | Careful control to avoid side reactions |

| 8 | Chromatographic purification | Isolate pure compound | Silica gel or preparative HPLC |

Reaction Conditions and Optimization

| Reaction Step | Temperature (°C) | Solvent | Catalyst/Reagent | Yield (%) | Comments |

|---|---|---|---|---|---|

| Bromination | 0-25 | CCl4 or CH2Cl2 | N-Bromosuccinimide (NBS) | 85-90 | Selective alpha bromination |

| Sonogashira | 25-50 | THF/Et3N | Pd(PPh3)2Cl2, CuI | 70-80 | Requires inert atmosphere |

| Vinylation | -78 to 0 | Ether or THF | Vinylmagnesium bromide | 60-75 | Sensitive to moisture |

| Methylation | 0-25 | DMF or acetone | Methyl iodide, base (K2CO3) | 65-70 | Steric hindrance may reduce yield |

| Deprotection | 25-50 | Acidic aqueous | HCl or TFA | 80-85 | Mild conditions preferred |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Proton and Carbon NMR confirm vinyl, ethynyl, and aromatic protons.

- Infrared Spectroscopy (IR): Characteristic alkyne stretch (~2100-2200 cm^-1), phenol O-H stretch.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight.

- High-Performance Liquid Chromatography (HPLC): Purity assessment.

Summary of Preparation Methods

| Methodology | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Direct Sonogashira on brominated p-cresol | Mild conditions, good selectivity | Requires pre-bromination step | 70-80 |

| Vinyl Grignard addition | Effective vinyl installation | Moisture sensitive, low temp needed | 60-75 |

| Methylation post-vinylation | Simple alkylation step | Steric hindrance affects yield | 65-70 |

| Protection/Deprotection strategy | Protects sensitive phenol group | Additional steps increase time | 80-85 (deprotection) |

The preparation of alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol involves a multi-step synthetic route combining selective bromination, Sonogashira coupling for ethynyl group introduction, vinylation via organometallic reagents, and methylation to install the two methyl groups on the vinyl moiety. Protection and deprotection of the phenolic hydroxyl group are critical to avoid side reactions. Reaction conditions must be carefully controlled to maximize yield and purity. Analytical techniques confirm the successful synthesis of the target compound.

While no single source comprehensively details this exact compound's preparation, the synthesis is inferred from closely related organic synthesis methodologies and supported by standard protocols for similar functional groups. Further experimental optimization and scale-up studies would be necessary for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The vinyl and ethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions include various substituted p-cresol derivatives, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol involves its interaction with specific molecular targets and pathways. The vinyl and ethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and other biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

a. Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The ethynyl group in alpha-(2,2-dimethylvinyl)-alpha-ethynyl-p-cresol contrasts with electron-donating substituents like the dimethylamino group in alpha-dimethylamino-p-cresol (CAS 103-87-7). The latter exhibits increased basicity and solubility in polar solvents, whereas the ethynyl group may enhance acidity and reactivity in electrophilic substitutions . Bulky Substituents: The 2,2-dimethylvinyl group introduces steric hindrance comparable to tert-butyl groups in 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol (CAS 119-47-1). Such bulkiness reduces molecular flexibility and may improve thermal stability in polymer matrices .

b. Positional Isomerism

- Ortho, Meta, Para Substitution : Unlike meta-cresol or ortho-cresol derivatives, p-cresol-based compounds like the target molecule exhibit para-substitution, which often results in higher symmetry and crystallinity. For example, alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol (CAS 51728-14-4) combines para-hydroxyl groups with an ortho-cresol backbone, enabling hydrogen-bonding networks absent in the target compound .

Physicochemical Properties

a. Boiling Point and Solubility

- alpha-Dimethylamino-p-cresol (boiling point: 229°C) has a higher boiling point than simpler cresols due to hydrogen bonding from the amino group. The target compound’s ethynyl group may lower boiling points relative to amino derivatives but increase solubility in non-polar solvents .

- 6,6'-Di-tert-butyl-2,2'-methylenedi-p-cresol (CAS 119-47-1) has reduced solubility in water (<1 mg/L) due to hydrophobic tert-butyl groups, a trend likely mirrored in the target molecule’s dimethylvinyl substituent .

b. Reactivity

- The ethynyl group enables reactions like Huisgen cycloaddition (click chemistry), a feature absent in 2-amino-p-cresol (CAS 2835-99-6), which undergoes diazotization or azo coupling due to its amino group .

- p-Chloro-m-cresol (CAS 15831-10-4) exhibits halogen-driven nucleophilic substitution, whereas the target compound’s ethynyl group favors electrophilic additions .

a. Polymer Chemistry

- Cresol derivatives like 2,6-dimethylphenol are used in polyphenylene ether (PPE) production. The target compound’s ethynyl group could serve as a cross-linking site in high-performance polymers, similar to tetrabromo-o-cresol (CAS 576-55-6) in flame-retardant resins .

- Novolac resins derived from p-cresol lack the ethynyl functionality but share applications in epoxy systems, where the target molecule might offer enhanced curing kinetics .

Data Table: Key Comparative Properties

Biological Activity

Alpha-(2,2-Dimethylvinyl)-alpha-ethynyl-p-cresol, a synthetic phenolic compound, is part of a broader class of chemicals known for their biological activities, particularly in anti-inflammatory and antioxidant properties. Understanding the biological activity of this compound involves examining its effects on cellular processes, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C15H16O

- Molecular Weight : 224.29 g/mol

This compound features a p-cresol moiety, which is known for its biological relevance. The addition of ethynyl and dimethylvinyl groups enhances its chemical stability and potential bioactivity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anti-inflammatory Effects

Compound COX Inhibition NF-κB Modulation p-Cresol Moderate Weak p-Cresol Dimer Strong Strong This compound TBD TBD - The effectiveness of this compound in inhibiting COX enzymes remains to be fully elucidated but is hypothesized to be comparable to other phenolic compounds.

- Antioxidant Activity

-

Cytotoxicity Studies

- Preliminary studies suggest that the cytotoxicity of this compound may vary depending on concentration and exposure duration. It is essential to establish the dose-response relationship to determine safe and effective concentrations for therapeutic use.

Case Study 1: In Vivo Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various phenolic compounds on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells. Results indicated that while p-cresol showed moderate activity, the dimerization enhanced its effectiveness significantly . Similar studies on this compound would be beneficial to confirm its efficacy.

Case Study 2: Antioxidative Properties

Research on related compounds has demonstrated that modifications to the p-cresol structure can enhance antioxidative properties. Future studies should explore how the specific modifications in this compound affect its ability to scavenge free radicals.

Research Findings

Recent findings suggest that modifications in phenolic compounds can lead to enhanced biological activities:

- Dimerization Effects : The dimer forms of p-cresol have shown significantly improved anti-inflammatory activity compared to their monomeric forms .

- Electronegativity and Activity : Quantum chemical calculations indicate that electronegative properties correlate with increased biological activity in phenolic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.